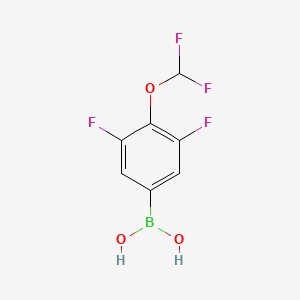

(4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid

Description

Properties

IUPAC Name |

[4-(difluoromethoxy)-3,5-difluorophenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF4O3/c9-4-1-3(8(13)14)2-5(10)6(4)15-7(11)12/h1-2,7,13-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZMGLLJCWTMAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)F)OC(F)F)F)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590215 | |

| Record name | [4-(Difluoromethoxy)-3,5-difluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915401-97-7 | |

| Record name | [4-(Difluoromethoxy)-3,5-difluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid: A Comprehensive Technical Guide for Drug Discovery Professionals

CAS Number: 915401-97-7

Introduction

(4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid is a specialized organoboron compound that has garnered significant interest within the pharmaceutical and agrochemical research sectors. Its unique structural features, particularly the presence of a difluoromethoxy group and fluorine atoms on the phenyl ring, impart desirable properties for the synthesis of complex molecules. This guide provides an in-depth overview of its synthesis, properties, and applications, with a focus on its utility in drug discovery and development. The fluorinated aromatic structure of this compound can enhance binding affinity and metabolic stability in target molecules.[1]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and for predicting the characteristics of its derivatives.

| Property | Value | Source |

| CAS Number | 915401-97-7 | MySkinRecipes[1] |

| Molecular Formula | C7H5BF4O3 | Derived |

| Molecular Weight | 223.92 g/mol | MySkinRecipes[1] |

| Boiling Point | 314.0 ± 52.0 °C at 760 mmHg | MySkinRecipes[1] |

| Storage Conditions | -20°C, Sealed, Drying, Inert Gas | MySkinRecipes[1] |

Synthesis

The synthesis of substituted phenylboronic acids like this compound typically involves the reaction of a corresponding organometallic reagent with a trialkyl borate. A general and widely applicable method is the reaction of a Grignard reagent or an organolithium species with trimethyl borate or triisopropyl borate, followed by acidic workup.

For instance, a common synthetic route for a similar compound, 2,4-difluorophenylboronic acid, involves the dropwise addition of a solution of trimethyl borate and 2,4-difluorophenylmagnesium bromide to a reactor containing tetrahydrofuran under a nitrogen atmosphere at low temperatures.[2] This is followed by quenching with an acidic solution to yield the boronic acid.[2] A similar strategy can be envisioned for the synthesis of the title compound, starting from a suitably substituted bromo- or iodo-aromatic precursor.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its application as a coupling partner in the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms.[3][4] It is widely employed in the synthesis of biaryls, polyolefins, and styrenes, which are common structural motifs in pharmaceuticals and advanced materials.[4][5]

The Suzuki-Miyaura coupling offers several advantages, including mild reaction conditions, commercial availability of a wide range of boronic acids, and a high tolerance for various functional groups.[5][6] Boronic acids are also generally less toxic and more environmentally benign than other organometallic reagents used in similar cross-coupling reactions.[6]

The Catalytic Cycle of the Suzuki-Miyaura Coupling

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R-X) to form a Pd(II) intermediate.[4][6]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires the activation of the boronic acid with a base to form a more nucleophilic boronate species.[3][6]

-

Reductive Elimination: The two organic groups on the palladium center couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.[4][6]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery

The introduction of fluorine and fluorine-containing motifs into drug candidates can significantly modulate their pharmacological properties. The difluoromethoxy group, in particular, is often used as a bioisostere for other functional groups and can improve metabolic stability, lipophilicity, and binding affinity. Boronic acids themselves have emerged as a significant class of compounds in medicinal chemistry, with several approved drugs containing this functional group.[7][8]

Bortezomib, a proteasome inhibitor used in the treatment of multiple myeloma, was the first boronic acid-containing drug to receive FDA approval.[8][9][10] This has spurred further research into boronic acids as therapeutic agents for a variety of diseases, including cancer, bacterial infections, and inflammatory disorders.[7][8]

This compound serves as a valuable building block for the synthesis of novel drug candidates. Its use in Suzuki-Miyaura coupling reactions allows for the efficient construction of complex molecular architectures containing the desirable difluoromethoxy and difluorophenyl moieties. These structural features can be strategically incorporated to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds.

Handling and Safety

Boronic acids are generally considered stable compounds.[11] However, appropriate safety precautions should always be taken when handling any chemical. It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For specific safety and handling information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a key synthetic intermediate with significant applications in the pharmaceutical and agrochemical industries. Its primary utility in Suzuki-Miyaura cross-coupling reactions enables the efficient synthesis of complex molecules with desirable fluorine-containing motifs. A thorough understanding of its properties, synthesis, and applications is essential for researchers and scientists working in drug discovery and development.

References

- This compound. MySkinRecipes.

- Suzuki Coupling. Organic Chemistry Portal.

- 2,4-Difluorophenylboronic acid synthesis. ChemicalBook.

- Suzuki Coupling. YouTube.

- Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- Organoborane coupling reactions (Suzuki coupling).

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- 3,5-Difluorophenylboronic acid cas 156545-07-2. Lanhai Industry.

- The Boron Advantage: The Evolution and Diversification of Boron's Applic

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.

- Boron chemicals in diagnosis and therapeutics.

Sources

- 1. This compound [myskinrecipes.com]

- 2. 2,4-Difluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lanhaiindustry.com [lanhaiindustry.com]

An In-depth Technical Guide to (4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid: Properties, Synthesis, and Applications

Introduction: The Strategic Value of Fluorination in Arylboronic Acids

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The unique electronic properties of fluorine—its high electronegativity, ability to form strong C-F bonds, and capacity to modulate pKa and lipophilicity—offer unparalleled advantages in tuning the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. (4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid emerges as a particularly valuable building block in this context. Its trifluorinated aromatic core, featuring a difluoromethoxy group, provides a distinct metabolic and conformational profile compared to more common trifluoromethyl or single fluorine substitutions.

This guide provides an in-depth technical overview of this compound, intended for researchers and drug development professionals. We will delve into its core physical properties, elucidate a representative synthetic pathway with mechanistic considerations, explore its application in cornerstone cross-coupling reactions, and provide essential handling and safety protocols. The rationale behind experimental choices is emphasized to provide not just a protocol, but a field-proven insight into its practical use.

PART 1: Core Physicochemical Properties

The utility of any chemical reagent begins with a thorough understanding of its fundamental physical and chemical properties. These parameters dictate storage conditions, solvent selection for reactions, and purification strategies. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 915401-97-7 | [1] |

| Molecular Formula | C₇H₅BF₄O₃ | [1] |

| Molecular Weight | 223.92 g/mol | [1] |

| Appearance | White to off-white solid/powder | [2] |

| Purity | Commercially available at ≥95-98% | [1] |

| Melting Point | Data not consistently available in public literature; requires experimental determination. Structurally similar compounds like 3,5-difluorophenylboronic acid have melting points >250 °C. | |

| Solubility | Generally soluble in organic solvents like methanol, THF, and DMSO. Limited solubility in non-polar solvents and water. | General knowledge for arylboronic acids |

| Storage | Store under an inert atmosphere (Argon or Nitrogen) at 2-8°C. Keep container tightly closed in a dry and well-ventilated place. |

PART 2: Synthesis and Purification Workflow

The synthesis of substituted phenylboronic acids typically relies on the conversion of an aryl halide to an organometallic intermediate (organolithium or Grignard reagent), which is then quenched with a trialkyl borate ester. The following protocol describes a robust and scalable pathway to this compound.

Experimental Protocol: Synthesis via Lithium-Halogen Exchange

This procedure is adapted from established methods for preparing multi-substituted arylboronic acids.[3][4] The choice of n-butyllithium over magnesium for Grignard formation is strategic; lithium-halogen exchange is often faster and more efficient at very low temperatures for highly functionalized or sterically hindered aryl halides, minimizing side reactions.

Step 1: Preparation of the Organolithium Intermediate

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add 1-bromo-4-(difluoromethoxy)-3,5-difluorobenzene (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, 2.5 M solution in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour. The formation of the aryllithium species is typically rapid at this temperature.

Step 2: Borylation and Quench

-

In a separate flame-dried flask, prepare a solution of triisopropyl borate (1.2 eq) in anhydrous THF.

-

Add the triisopropyl borate solution to the aryllithium mixture dropwise at -78 °C. The use of triisopropyl borate over trimethyl borate can sometimes improve yields by reducing the formation of ate complexes.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (approx. 12-16 hours).

Step 3: Hydrolysis and Work-up

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly quench the reaction by adding 1 M hydrochloric acid (HCl), adjusting the pH to approximately 2-3. This acidic hydrolysis converts the borate ester to the desired boronic acid.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

-

The crude solid can be purified by recrystallization. A common solvent system is a minimal amount of hot ethyl acetate followed by the addition of hexane until turbidity is observed.[5]

-

Allow the solution to cool slowly to room temperature, then place it in a refrigerator to maximize crystal formation.

-

Filter the resulting white crystals and wash with cold hexane to afford pure this compound.

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

PART 3: Application in Suzuki-Miyaura Cross-Coupling

Arylboronic acids are indispensable reagents in organic synthesis, primarily due to their central role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, and it is one of the most widely used transformations in pharmaceutical manufacturing.

The subject compound is an excellent coupling partner for several reasons:

-

Enhanced Stability: The electron-withdrawing fluorine atoms increase the Lewis acidity of the boron center, which can contribute to the stability of the compound.[6]

-

Modulation of Bioactivity: The difluoromethoxy group is a bioisostere of other functional groups and is known to improve metabolic stability and cell permeability in drug candidates.[1]

-

Versatility: It serves as a versatile building block for creating complex molecules, particularly kinase inhibitors and central nervous system agents.[1]

Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism is a self-validating system where the palladium catalyst is regenerated at the end of each cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

PART 4: Safety, Handling, and Storage

Proper handling is critical for ensuring experimental success and laboratory safety. While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, data from structurally analogous fluorinated phenylboronic acids provide authoritative guidance.[7]

-

Hazard Identification: Assumed to be harmful if swallowed (Acute oral toxicity, Category 4).[7] Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, protective gloves (nitrile rubber), and a lab coat.[7] Handle in a chemical fume hood to avoid inhalation of dust.

-

First Aid Measures:

-

Storage Recommendations: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. The compound should be kept in a tightly sealed container under an inert atmosphere (e.g., argon) to prevent degradation, as boronic acids can undergo dehydration or oxidation. Recommended storage temperature is typically refrigerated (2-8 °C).

References

-

Safety Data Sheet for (4-(Difluoromethoxy)phenyl)boronic acid. The ISDSS™. [Link]

-

This compound. MySkinRecipes. [Link]

-

4-Fluorophenylboronic acid. PubChem, National Center for Biotechnology Information. [Link]

-

(3-(difluoromethoxy)-5-fluorophenyl)boronic acid. Hangzhou LZ Chemical Co., Ltd. [Link]

-

(3,4,5-trifluorophenyl)boronic acid. Organic Syntheses. [Link]

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 2021. National Center for Biotechnology Information. [Link]

-

2,4-Difluorophenylboronic acid. Acta Crystallographica Section E, 2009. National Center for Biotechnology Information. [Link]

-

Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. Organic & Biomolecular Chemistry, 2017. The Royal Society of Chemistry. [Link]

- Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals, 2021. National Center for Biotechnology Information. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. (3-(difluoromethoxy)-5-fluorophenyl)boronic acid [lzchemical.com]

- 3. 2,4-Difluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 4. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Solubility Profile of (4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid

This guide provides a comprehensive technical overview of the solubility characteristics of (4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of determining the solubility of this fluorinated arylboronic acid, a compound class of significant interest in modern medicinal chemistry. We will explore the fundamental principles governing solubility, present detailed protocols for its empirical determination, and discuss the critical implications of this data in the drug discovery and development pipeline.

Introduction: The Significance of Fluorinated Arylboronic Acids in Drug Discovery

This compound belongs to a class of organoboron compounds that have become indispensable tools in organic synthesis and medicinal chemistry.[1][2] The presence of the boronic acid moiety allows for versatile transformations, most notably the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forging carbon-carbon bonds.[3] The incorporation of fluorine atoms and a difluoromethoxy group into the phenyl ring imparts unique physicochemical properties to the molecule. These include altered lipophilicity, metabolic stability, and binding affinity to biological targets, making such compounds highly valuable as building blocks for novel therapeutics, particularly in oncology and other disease areas.[1][4]

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its ultimate bioavailability and therapeutic efficacy.[5][6] Poor aqueous solubility can lead to erratic absorption, suboptimal in vivo exposure, and challenges in formulation development, ultimately hindering the progression of a promising drug candidate.[7] Therefore, a thorough understanding and accurate measurement of the solubility of compounds like this compound are paramount in the early stages of drug discovery and lead optimization.[8]

This guide will provide the necessary framework for researchers to approach the solubility assessment of this compound, from understanding the theoretical underpinnings to executing robust experimental protocols.

Physicochemical Properties and General Solubility Considerations

While specific experimental solubility data for this compound is not extensively published, we can infer its likely behavior based on the general properties of phenylboronic acids and the influence of its substituents.

General Properties of Phenylboronic Acids:

-

Structure: Phenylboronic acids are characterized by a phenyl group and two hydroxyl groups attached to a boron atom.[9] The boron atom is sp²-hybridized, resulting in a trigonal planar geometry with a vacant p-orbital, which confers mild Lewis acidity.[9][10]

-

Solubility Profile: Phenylboronic acid itself is soluble in many polar organic solvents but has limited solubility in nonpolar solvents like hexanes.[9] Its solubility in aqueous media is pH-dependent. The general trend for phenylboronic acid derivatives in organic solvents is high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[11]

-

Intermolecular Forces: Boronic acids can form strong hydrogen bonds, leading to the formation of dimeric structures in the solid state.[10][12] This hydrogen bonding capability also influences their interaction with various solvents.

Influence of Fluorine and Difluoromethoxy Substituents: The difluoromethoxy and difluoro substitutions on the phenyl ring are expected to significantly impact the molecule's solubility profile. These electron-withdrawing groups can influence the acidity of the boronic acid and the overall polarity and lipophilicity of the molecule. The introduction of a difluoromethoxy group generally increases lipophilicity, which might decrease aqueous solubility while potentially enhancing solubility in certain organic solvents.

Methodologies for Solubility Determination

The solubility of a compound can be assessed through two primary approaches: kinetic and thermodynamic solubility measurements.[13] The choice of method often depends on the stage of drug discovery and the required throughput.[5]

Kinetic Solubility

Kinetic solubility refers to the concentration of a compound at which it precipitates from a solution under specific, non-equilibrium conditions.[13] It is a high-throughput method commonly used in the early stages of drug discovery for rapid screening of large numbers of compounds.[8][14] The assay typically involves adding a concentrated DMSO stock solution of the compound to an aqueous buffer and measuring the point of precipitation.[8][15]

Common Kinetic Solubility Assay Techniques:

-

Nephelometry: This technique measures the light scattered by undissolved particles (precipitate) in a solution.[6] A laser beam is passed through the sample, and the amount of scattered light is proportional to the amount of insoluble material.[6]

-

Direct UV Assay: In this method, a DMSO stock solution is added to a buffer, and after a short incubation, the solution is filtered to remove any precipitate.[16] The concentration of the dissolved compound in the filtrate is then determined by UV-Vis spectrophotometry.[16][17]

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase at a given temperature and pressure.[7][18] This is considered the "true" solubility of a compound and is crucial for lead optimization and pre-formulation studies.[8][18] The most common method for determining thermodynamic solubility is the shake-flask method.[13]

Shake-Flask Method: This gold-standard method involves adding an excess amount of the solid compound to a solvent and agitating the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).[13][19][20] After reaching equilibrium, the undissolved solid is separated from the solution by centrifugation or filtration, and the concentration of the dissolved compound in the supernatant or filtrate is quantified using a suitable analytical technique, such as HPLC-UV.[17][21]

Experimental Protocols

The following sections provide detailed, step-by-step protocols for determining the kinetic and thermodynamic solubility of this compound.

Protocol for Kinetic Solubility Determination by Nephelometry

This protocol outlines the high-throughput determination of kinetic solubility using a nephelometer.

Materials and Equipment:

-

This compound

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates

-

Automated liquid handler (optional, for high throughput)

-

Plate shaker

-

Nephelometer (plate reader with light scattering capabilities)

Step-by-Step Procedure:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.[16]

-

Plate Setup: Using a liquid handler or multichannel pipette, dispense 196 µL of PBS (pH 7.4) into each well of a 96-well plate.

-

Compound Addition: Add 4 µL of the 10 mM DMSO stock solution to the first column of the plate. This results in a starting concentration of 200 µM with 2% DMSO.

-

Serial Dilution: Perform a serial 2-fold dilution across the plate by transferring 100 µL from one well to the next.

-

Incubation: Seal the plate and incubate at room temperature (or a specified temperature, e.g., 37°C) for 2 hours on a plate shaker to allow for precipitation.[16]

-

Measurement: Measure the light scattering in each well using a nephelometer.

-

Data Analysis: The kinetic solubility is determined as the highest concentration at which the light scattering signal is not significantly different from the background (buffer with 2% DMSO).

Causality and Self-Validation:

-

Why DMSO? The compound is first dissolved in DMSO, a strong organic solvent, to ensure it is fully solubilized before being introduced to the aqueous buffer.[15] This mimics the conditions of many high-throughput screening assays.

-

Why PBS at pH 7.4? This buffer system simulates physiological pH, which is relevant for predicting in vivo behavior.[13]

-

Why a 2-hour incubation? This is a standardized time for kinetic assays, allowing for rapid assessment. It is not intended to reach true equilibrium.[8]

-

Self-Validation: The inclusion of positive and negative controls (a known insoluble and a known soluble compound, respectively) on each plate is crucial for validating the assay performance.

Workflow Diagram:

Caption: Workflow for Kinetic Solubility Determination by Nephelometry.

Protocol for Thermodynamic Solubility Determination by Shake-Flask Method

This protocol describes the determination of equilibrium solubility, providing a more accurate measure for lead optimization.

Materials and Equipment:

-

This compound (solid)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile (ACN), HPLC grade

-

Glass vials (e.g., 1.5 mL) with screw caps

-

Thermomixer or orbital shaker with temperature control

-

Centrifuge or filtration device (e.g., syringe filters or filter plates)

-

HPLC system with a UV detector

-

Analytical balance

Step-by-Step Procedure:

-

Sample Preparation: Accurately weigh an excess amount of solid this compound (e.g., 1-2 mg) into a glass vial. The amount should be sufficient to ensure undissolved solid remains at equilibrium.[18][20]

-

Solvent Addition: Add a known volume of PBS (pH 7.4) (e.g., 1 mL) to the vial.[18]

-

Equilibration: Seal the vials and place them in a thermomixer or shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for 24-48 hours to ensure equilibrium is reached.[8][18]

-

Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This can be done by:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

-

Filtration: Filter the suspension using a 0.45 µm filter. Care must be taken to avoid adsorption of the compound onto the filter material.[20]

-

-

Sample Analysis: Carefully take an aliquot of the clear supernatant or filtrate and dilute it with a suitable solvent (e.g., 50:50 ACN:water) to a concentration within the linear range of the calibration curve.

-

Quantification: Analyze the diluted sample by HPLC-UV. Determine the concentration of the compound by comparing its peak area to a standard curve prepared with known concentrations of the compound.

-

Data Calculation: Calculate the solubility in µg/mL or µM, taking into account the dilution factor.

Causality and Self-Validation:

-

Why excess solid? The presence of undissolved solid is essential to ensure that the solution is saturated and at equilibrium.[13][20]

-

Why 24-48 hours? This extended incubation time is necessary to allow the system to reach a true thermodynamic equilibrium between the dissolved and solid states.[18][19] Shorter times may lead to an underestimation of solubility.

-

Why HPLC-UV? HPLC provides a robust and specific method for quantification, separating the compound of interest from any potential impurities or degradants, which is a limitation of direct UV spectroscopy.[17]

-

Self-Validation: The pH of the solution should be measured at the beginning and end of the experiment to ensure it has not shifted significantly.[20] A standard curve with a high correlation coefficient (R² > 0.99) is necessary for accurate quantification.

Workflow Diagram:

Caption: Workflow for Thermodynamic Solubility by the Shake-Flask Method.

Data Interpretation and Summary

All quantitative solubility data should be summarized in a clear and structured table for easy comparison and interpretation.

Table 1: Solubility Data Summary for this compound

| Assay Type | Solvent/Buffer | Temperature (°C) | Incubation Time | Method of Quantification | Solubility (µg/mL) | Solubility (µM) |

| Kinetic | PBS, pH 7.4 (2% DMSO) | 25 | 2 hours | Nephelometry | [Experimental Value] | [Calculated Value] |

| Thermodynamic | PBS, pH 7.4 | 25 | 24 hours | HPLC-UV | [Experimental Value] | [Calculated Value] |

| Thermodynamic | PBS, pH 7.4 | 37 | 24 hours | HPLC-UV | [Experimental Value] | [Calculated Value] |

Note: The values in this table are placeholders and should be populated with experimentally determined data.

A general goal for the aqueous solubility of drug discovery compounds is often cited as >60 µg/mL.[5] However, the acceptable solubility limit is highly dependent on the compound's potency, intended dose, and route of administration.

Conclusion

While specific public domain solubility data for this compound is scarce, this guide provides the scientific rationale and robust, validated protocols for its determination. By employing the kinetic and thermodynamic methods described herein, researchers can generate high-quality, reliable solubility data. This information is critical for making informed decisions in the drug discovery process, from hit-to-lead optimization and candidate selection to formulation development. A thorough understanding of solubility is not merely a data point but a cornerstone of successful pharmaceutical development.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Available from: [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). A review of methods for solubility determination in biopharmaceutical drug characterisation. International Scholarly Research Notices. Available from: [Link]

-

Protocols.io. (2025). In-vitro Thermodynamic Solubility. Available from: [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. Available from: [Link]

-

Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. CHIMIA International Journal for Chemistry. Available from: [Link]

- Hall, D. G. (Ed.). (2011).

-

Semantic Scholar. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Available from: [Link]

-

Wikipedia. Phenylboronic acid. Available from: [Link]

-

Domainex. Thermodynamic Solubility Assay. Available from: [Link]

-

Kerns, E. H. (2001). In vitro solubility assays in drug discovery. Drug Discovery Today. Available from: [Link]

-

Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

-

Evotec. Thermodynamic Solubility Assay. Available from: [Link]

-

Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available from: [Link]

-

Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Available from: [Link]

-

Anand, O., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]

- Google Patents. (2005). Method for determining solubility of a chemical compound.

-

Generic Lab Equipment. 3,5-Difluorophenylboronic acid. Available from: [Link]

-

Rodríguez-Cuamatzi, H., et al. (2009). 2,4-Difluorophenylboronic acid. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

-

Hangzhou LZ Chemical Co., Ltd. (3-(difluoromethoxy)-5-fluorophenyl)boronic acid. Available from: [Link]

-

MySkinRecipes. This compound. Available from: [Link]

-

Neto, B. A. D., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Room 102 | BVV EN [bvv.cz]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rheolution.com [rheolution.com]

- 7. evotec.com [evotec.com]

- 8. enamine.net [enamine.net]

- 9. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. researchgate.net [researchgate.net]

- 12. 2,4-Difluorophenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. charnwooddiscovery.com [charnwooddiscovery.com]

- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 18. In-vitro Thermodynamic Solubility [protocols.io]

- 19. lup.lub.lu.se [lup.lub.lu.se]

- 20. dissolutiontech.com [dissolutiontech.com]

- 21. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of (4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid

Abstract

(4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid is a key building block in contemporary drug discovery and materials science, valued for its unique electronic and metabolic properties conferred by its specific fluorination pattern.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural elucidation and purity assessment of this and other highly fluorinated organic molecules. This guide provides an in-depth analysis of the ¹H and ¹⁹F NMR spectra of the title compound. It serves as a technical resource for researchers and scientists, detailing the theoretical underpinnings of the observed spectral features, a validated experimental protocol for data acquisition, and a thorough interpretation of the spectral data, grounded in the principles of chemical shifts and spin-spin (J) coupling.

Introduction: Significance and Structural Context

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[2][3] The title compound, this compound, possesses two distinct fluorine environments: a difluoromethoxy (-OCHF₂) group and two aromatic fluorine atoms. This specific arrangement makes it a valuable synthon for introducing a fluorinated motif via reactions like the Suzuki-Miyaura cross-coupling.

Characterizing such molecules requires precise analytical techniques. NMR spectroscopy, particularly with the observation of both proton (¹H) and fluorine-19 (¹⁹F) nuclei, offers an unparalleled view into the molecular structure. ¹⁹F NMR is especially powerful due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, resulting in high sensitivity and a wide chemical shift range that is exquisitely sensitive to the local electronic environment.[2][4][5] This guide will dissect the complex interplay of through-bond J-couplings between ¹H and ¹⁹F nuclei, which are critical for unambiguous spectral assignment.

Molecular Structure and Predicted Spectral Features

A thorough analysis of the ¹H and ¹⁹F NMR spectra begins with an examination of the molecule's structure to predict the expected signals and their multiplicities.

Structure:

-

Aromatic Protons (H-2, H-6): Two chemically and magnetically equivalent protons on the aromatic ring.

-

Difluoromethoxy Proton (H-α): A single proton on the methoxy carbon.

-

Boronic Acid Protons: Two acidic protons on the -B(OH)₂ group. These are often broad and may exchange with trace water in the solvent, sometimes rendering them unobservable.[6]

-

Aromatic Fluorines (F-3, F-5): Two equivalent fluorine atoms attached to the phenyl ring.

-

Difluoromethoxy Fluorines (F-β): Two equivalent fluorine atoms in the -OCHF₂ group.

Predicted Couplings: The key to interpreting the spectra lies in understanding the spin-spin couplings:

-

²J(Hα-Fβ): A large two-bond (geminal) coupling between the methoxy proton and the two fluorines of the -OCHF₂ group. This will split the ¹H signal into a triplet and the ¹⁹F signal into a doublet. Typical ²J(H-F) values are in the range of 40-60 Hz.[7]

-

⁴J(H2/6-F3/5): A four-bond coupling between the aromatic protons and their adjacent aromatic fluorines.

-

⁵J(Hα-F3/5): A five-bond, long-range coupling between the methoxy proton and the aromatic fluorines. Long-range H-F couplings are common and typically range from 0.5 to 3.0 Hz.[4][8]

-

⁴J(Fβ-F3/5): A four-bond coupling between the two sets of fluorine atoms through the oxygen and aromatic ring.

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality, reproducible NMR data is paramount. The following protocol is a self-validating system designed for the characterization of fluorinated arylboronic acids.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.[9]

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Acetone-d₆, DMSO-d₆, or Methanol-d₄) in a clean, dry vial. Methanol-d₄ can be particularly useful for boronic acids as it helps break up boroxine trimers (cyclic anhydrides) that can form and lead to complex or broad spectra.[6]

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup (for a 400 MHz Spectrometer):

-

Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape.

-

Set the probe temperature to a constant value, typically 298 K (25 °C).

-

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: ~16 ppm, centered around 6 ppm.

-

Acquisition Time (AQ): ~2-3 seconds.

-

Relaxation Delay (D1): 2-5 seconds to ensure full relaxation of nuclei.

-

Number of Scans (NS): 16 to 64 scans, depending on sample concentration.

-

-

¹⁹F NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment, often with proton decoupling ('zgpg30' for proton-coupled, 'zgpgfl' for proton-decoupled). Acquiring both is recommended.

-

Spectral Width: ~250 ppm, centered appropriately based on typical shifts for these functional groups (e.g., around -100 ppm).

-

Transmitter Frequency Offset (O1P): Centered on the region of interest.

-

Reference: Set indirectly using a known standard or by the spectrometer's unified reference scale. CFCl₃ is the traditional reference at 0.0 ppm.[5][10]

-

Number of Scans (NS): 64 to 256 scans.

-

The following diagram illustrates the general workflow for this analysis.

Data Interpretation and Spectral Analysis

The following analysis is based on representative data for this compound. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is characterized by two main signals: one in the aromatic region and one corresponding to the difluoromethoxy proton.

-

Aromatic Protons (H-2, H-6): These protons appear as a multiplet, typically a triplet or a doublet of doublets, in the range of δ 7.4 - 7.6 ppm . The multiplicity arises from coupling to the two adjacent aromatic fluorine atoms (F-3, F-5) and potentially a smaller, long-range coupling to the difluoromethoxy fluorines. The primary splitting pattern is often a triplet due to coupling with two equivalent fluorine nuclei.

-

Difluoromethoxy Proton (H-α): This proton gives rise to a characteristic triplet in the range of δ 6.8 - 7.2 ppm . This pattern is a definitive signature of the -OCHF₂ group, resulting from the large two-bond coupling (²J(H-F)) to the two equivalent fluorine atoms. The observed coupling constant is typically large, around 73-75 Hz .

-

Boronic Acid Protons (-B(OH)₂): These protons, if observed, appear as a very broad singlet, often in the range of δ 8.0 - 8.5 ppm . Its position and intensity are highly dependent on the solvent, concentration, and water content.[11]

The key couplings are visualized in the molecular structure below.

¹⁹F NMR Spectrum Analysis

The proton-coupled ¹⁹F NMR spectrum provides complementary and confirmatory information.

-

Difluoromethoxy Fluorines (F-β): This signal appears as a doublet in the range of δ -80 to -85 ppm . The doublet splitting is caused by the large two-bond coupling to the single methoxy proton (H-α), with a ²J(F-H) of ~74 Hz . Further smaller couplings to the aromatic protons or aromatic fluorines may broaden the peaks or add fine structure.

-

Aromatic Fluorines (F-3, F-5): This signal appears as a doublet or a multiplet in the range of δ -105 to -115 ppm . The primary splitting into a doublet is due to coupling with the aromatic protons (H-2, H-6).

Running a proton-decoupled ¹⁹F NMR experiment is highly instructive. In such a spectrum, the doublet for the -OCHF₂ fluorines would collapse into a singlet, and the multiplet for the aromatic fluorines would simplify, confirming the H-F coupling assignments.[12]

Summary of NMR Data

The following tables summarize the characteristic NMR data for the title compound.

Table 1: ¹H NMR Data (400 MHz, Acetone-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| ~7.50 | t | ~8.5 (⁴J(H-F)) | 2H | Ar-H (H-2, H-6) |

| ~7.05 | t | ~74.0 (²J(H-F)) | 1H | OCH F₂ |

| ~8.2 (broad) | s | - | 2H | B(OH )₂ |

Table 2: ¹⁹F NMR Data (376 MHz, Acetone-d₆, Proton-Coupled)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ~-82.0 | d | ~74.0 (²J(F-H)) | OCHF ₂ |

| ~-110.0 | d | ~8.5 (⁴J(F-H)) | Ar-F (F-3, F-5) |

Conclusion

The combined use of ¹H and ¹⁹F NMR spectroscopy provides a robust and definitive method for the structural confirmation and purity analysis of this compound. The characteristic triplet for the difluoromethoxy proton in the ¹H spectrum, with its large ²J(H-F) coupling constant of ~74 Hz, and the corresponding doublet in the ¹⁹F spectrum are unambiguous reporters for the -OCHF₂ group. Similarly, the signals for the aromatic protons and fluorines provide clear evidence for the substitution pattern on the phenyl ring. This guide provides the foundational knowledge and a practical framework for researchers to confidently acquire and interpret the NMR spectra of this important fluorinated building block.

References

-

Bar-Ad, L., et al. (2007). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. NIH Public Access. Available from: [Link]

-

Facey, G. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. University of Ottawa NMR Facility Blog. Available from: [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Coupling Constants. Available from: [Link]

-

Castañar, L., et al. (2014). Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. The Journal of Organic Chemistry. Available from: [Link]

-

Reddit discussion. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Available from: [Link]

-

Iannazzo, L., et al. (2015). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. The Royal Society of Chemistry. Available from: [Link]

- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons.

-

Oxford Instruments. NMR | Fluorine Spectroscopy. Available from: [Link]

-

ResearchGate. Pharmaceutical Applications of Organofluorine Compounds. 19 F NMR Fragment‐Based Discovery. Available from: [Link]

-

Slideshare. Nmr spectroscopy of fluorine 19. Available from: [Link]

-

MySkinRecipes. This compound. Available from: [Link]

-

Gerig, J. T. Fluorine NMR. Available from: [Link]

-

The Royal Society of Chemistry. Supporting information. Available from: [Link]

-

University of Bath's Research Portal. Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Diols. Available from: [Link]

-

ResearchGate. CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. Available from: [Link]

-

ChemBK. 4-Difluoromethoxyphenylboronic acid. Available from: [Link]

-

J-Stage. 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. Available from: [Link]

-

Poplawska, M., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules. Available from: [Link]

-

University of Wisconsin-Madison. 19F NMR Reference Standards. Available from: [Link]

-

PubChem. 4-Fluorophenylboronic acid. Available from: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

- 3. researchgate.net [researchgate.net]

- 4. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]

- 6. reddit.com [reddit.com]

- 7. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. colorado.edu [colorado.edu]

- 11. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]

A Technical Guide to (4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid: Sourcing, Application, and Protocol for Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorinated Boronic Acids in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacokinetic and pharmacodynamic properties of lead compounds. The unique physicochemical characteristics of fluorine, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly improve metabolic stability, binding affinity, and lipophilicity. Among the vast array of fluorinated building blocks, (4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid stands out as a valuable reagent for introducing a uniquely substituted phenyl moiety. This technical guide provides an in-depth overview of this compound, including its commercial availability, key properties, and a detailed protocol for its application in the cornerstone of modern organic synthesis: the Suzuki-Miyaura cross-coupling reaction.

Boronic acids and their derivatives have become indispensable tools in medicinal chemistry, a fact underscored by the approval of drugs like Bortezomib, which contains a boronic acid functional group.[1][2] These compounds are generally stable, exhibit low toxicity, and are highly versatile in carbon-carbon bond formation.[2] The subject of this guide, this compound, combines the utility of the boronic acid group with the beneficial effects of both geminal difluorination in the methoxy group and vicinal difluorination on the phenyl ring. The difluoromethoxy group, in particular, is of growing interest as it can serve as a bioisostere for hydroxyl, thiol, and methoxy groups, often leading to improved metabolic stability.

Commercial Sourcing of this compound

The accessibility of high-quality starting materials is paramount for reproducible and successful research. This compound, identified by the CAS Number 1256345-64-7 , is available from a number of specialized chemical suppliers. Below is a comparative table of commercial sources. Researchers are advised to consult the suppliers' websites for the most current information on purity, availability, and pricing.

| Supplier | Product Number | Purity | Notes |

| Sigma-Aldrich | Not directly listed, but similar compounds are available. | ≥95% for related compounds. | Researchers may need to inquire about custom synthesis or check for availability under different product codes. |

| BLD Pharm | BD00788849 | 95% | Available in various quantities. |

| Ambeed, Inc. | A1016790 | 95% | Offered in research quantities. |

| MySkinRecipes | Not Applicable | Not Specified | Listed as a building block for pharmaceuticals and agrochemicals. |

Physicochemical and Technical Properties

| Property | Value (Estimated/Analog Data) | Source |

| CAS Number | 1256345-64-7 | N/A |

| Molecular Formula | C₇H₅BF₄O₃ | N/A |

| Molecular Weight | 223.92 g/mol | N/A |

| Appearance | White to off-white powder/solid | |

| Melting Point | ~210-217 °C (lit. for 3,5-difluorophenylboronic acid) | |

| Solubility | Soluble in organic solvents like THF, Dioxane, and DMF. | General knowledge |

| Storage | Inert atmosphere, 2-8°C. Prone to self-polymerization (anhydride formation) upon heating. | [3] |

The presence of multiple electron-withdrawing fluorine atoms in this compound renders it an electron-deficient coupling partner. This electronic nature can influence the kinetics of the Suzuki-Miyaura reaction, particularly the transmetalation step.[4] Furthermore, electron-deficient arylboronic acids can be susceptible to protodeboronation, a side reaction where the boronic acid moiety is replaced by a hydrogen atom, especially under basic conditions.[5] Therefore, careful selection of reaction conditions is critical to achieve high yields.

The Suzuki-Miyaura Cross-Coupling Reaction: A Detailed Protocol

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds.[6][7] The following protocol is a general guideline for the coupling of this compound with an aryl or heteroaryl halide. Optimization of the catalyst, ligand, base, and solvent system is often necessary for specific substrates.[8]

Experimental Workflow

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology

-

Preparation of the Reaction Vessel: To a dry round-bottom flask or pressure tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).

-

Inert Atmosphere: The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., Argon or Nitrogen) by evacuating and backfilling three times.

-

Addition of Catalyst and Solvent: Under the inert atmosphere, add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.02-0.05 mmol, 2-5 mol%). Subsequently, add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe. The use of highly active catalysts with sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos) can be beneficial for challenging couplings, potentially allowing for lower reaction temperatures and shorter reaction times.[9]

-

Reaction: The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred vigorously for the required time (ranging from 2 to 24 hours). The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. It is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is separated, and the aqueous layer is typically extracted a few more times with the organic solvent.

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to afford the desired biaryl compound.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[6]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. This is often the rate-determining step of the cycle.[6] The reactivity of the halide follows the general trend I > Br > Cl.

-

Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species. For electron-deficient boronic acids like this compound, this step can be challenging, and the choice of base and solvent is critical to promote the reaction while minimizing protodeboronation.[4][5]

-

Reductive Elimination: The two organic groups (Ar and Ar') on the palladium center couple, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Conclusion

This compound is a valuable building block for the synthesis of complex molecules in drug discovery and materials science. Its unique substitution pattern offers a powerful tool for modulating molecular properties. While its electron-deficient nature requires careful optimization of reaction conditions to mitigate side reactions like protodeboronation, the Suzuki-Miyaura coupling provides a robust and reliable method for its incorporation into target structures. By understanding the principles outlined in this guide, researchers can effectively utilize this versatile reagent to advance their scientific endeavors.

References

-

Mechanistic Study of an Improved Ni Precatalyst for Suzuki–Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I) Species . NIH. [Link]

-

Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity . Chemical Science (RSC Publishing). [Link]

-

2.6: Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations . NIH. [Link]

-

Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 . Royal Society of Chemistry. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications . PMC - PubMed Central. [Link]

-

Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold . DiVA portal. [Link]

-

Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation . NIH. [Link]

-

Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters . eScholarship. [Link]

-

Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications . MedChemComm (RSC Publishing). [Link]

-

(PDF) 2,4-Difluorophenylboronic acid . ResearchGate. [Link]

-

2,4-Difluorophenylboronic acid . PMC - NIH. [Link]

-

2,4-Difluorophenylboronic acid . SciSpace. [Link]

Sources

- 1. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (4-Chloro-3,5-difluorophenyl)boronic acid | 864759-63-7 [sigmaaldrich.com]

- 4. Mechanistic Study of an Improved Ni Precatalyst for Suzuki–Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I) Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. diva-portal.org [diva-portal.org]

- 8. benchchem.com [benchchem.com]

- 9. books.rsc.org [books.rsc.org]

A Comprehensive Technical Guide to (4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid for Advanced Research and Development

This guide provides an in-depth technical overview of (4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid, a specialized organoboron compound of increasing interest to researchers, medicinal chemists, and drug development professionals. By leveraging the unique electronic properties of its difluoromethoxy and difluorophenyl substituents, this reagent serves as a versatile building block in modern synthetic chemistry. This document will elucidate its chemical characteristics, safety protocols, and applications, with a focus on the causal relationships that underpin its utility and handling.

Molecular Profile and Physicochemical Properties

This compound possesses a unique substitution pattern that significantly influences its reactivity and physical properties. The presence of multiple fluorine atoms and a difluoromethoxy group imparts distinct electronic characteristics that are highly valuable in the design of novel chemical entities.

The difluoromethoxy group is a key feature, acting as a bioisostere for more common functionalities like hydroxyl or methoxy groups.[1] Unlike a methoxy group, the difluoromethoxy moiety can enhance metabolic stability by blocking O-demethylation pathways, a common route of drug metabolism.[1] Furthermore, the C-H bond in the -OCF₂H group is polarized by the adjacent fluorine atoms, enabling it to act as a hydrogen bond donor, a property not observed in methoxy or trifluoromethoxy groups.[1] This can lead to altered binding interactions with biological targets.

The two fluorine atoms on the phenyl ring, ortho to the boronic acid, are strong electron-withdrawing groups. This electronic pull increases the Lewis acidity of the boron atom, which can enhance its reactivity in certain coupling reactions.[2] However, it's important to note that polyfluorination can sometimes lead to decreased stability of the boronic acid.[2]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Information | Rationale and Significance |

| Molecular Formula | C₇H₅BF₄O₃ | Provides the elemental composition. |

| Molecular Weight | 227.92 g/mol | Essential for stoichiometric calculations in synthesis. |

| Appearance | White to off-white solid | Typical for arylboronic acids.[3] |

| Melting Point | Not experimentally determined for this specific compound. Similar difluorophenylboronic acids have melting points in the range of 210-290 °C.[4][5] | A high melting point is indicative of a stable crystalline lattice. |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and alcohols. | The organic substituents limit aqueous solubility, while the polar boronic acid group allows for solubility in polar organic solvents. |

| pKa | Expected to be lower than non-fluorinated analogs. | The electron-withdrawing fluorine atoms increase the acidity of the boronic acid.[2] |

Safety and Handling: A Material Safety Data Sheet (MSDS) Perspective

Hazard Identification and Classification:

Based on analogous compounds, this compound is anticipated to be classified as follows:

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3][7]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][7]

Table 2: Recommended Personal Protective Equipment (PPE) and Handling Precautions

| Precaution Category | Recommendation | Justification |

| Engineering Controls | Work in a well-ventilated fume hood. | To minimize inhalation of dust particles and potential vapors. |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. | To protect against eye irritation from dust or splashes.[8] |

| Skin Protection | Wear nitrile gloves and a lab coat. | To prevent skin contact and irritation.[7] |

| Respiratory Protection | Not typically required for small-scale lab use with adequate ventilation. For larger quantities or in poorly ventilated areas, a NIOSH-approved respirator for dusts is recommended. | To prevent respiratory tract irritation. |

| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. | Standard good laboratory practice to prevent ingestion.[9] |

Storage and Stability:

Arylboronic acids, in general, are sensitive to certain conditions that can lead to degradation. The primary degradation pathway is protodeboronation, the cleavage of the carbon-boron bond.[2] Fluorinated arylboronic acids can be particularly susceptible to this.[2]

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place.[3] Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidation and moisture-induced degradation.

-

Incompatible Materials: Avoid strong oxidizing agents, strong bases, and excessive heat.[10]

Synthetic Pathways and Methodologies

The synthesis of this compound typically involves a multi-step process starting from a readily available fluorinated aromatic compound. A general, plausible synthetic route is outlined below.

Diagram 1: Plausible Synthetic Workflow

Caption: A general synthetic scheme for the target compound.

Experimental Protocol: A Generalized Approach

The following protocol is a generalized procedure based on common methods for synthesizing similar arylboronic acids.[11][12][13] Researchers should optimize conditions for their specific setup.

-

Difluoromethoxylation of the Starting Material:

-

Start with a suitable precursor, such as 1-bromo-3,5-difluorophenol.

-

React the phenol with a difluoromethylating agent (e.g., sodium chlorodifluoroacetate) in a suitable solvent (e.g., DMF) at elevated temperatures. This reaction introduces the difluoromethoxy group.

-

Purify the resulting 1-bromo-4-(difluoromethoxy)-3,5-difluorobenzene by column chromatography.

-

-

Formation of the Boronic Acid:

-

Dissolve the purified bromo-intermediate in an anhydrous aprotic solvent like THF and cool to -78 °C under an inert atmosphere.

-

Slowly add a strong base, such as n-butyllithium, to perform a lithium-halogen exchange.

-

After stirring for a short period, add a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) dropwise at the same low temperature.

-

Allow the reaction to slowly warm to room temperature and then quench with an acidic aqueous solution (e.g., dilute HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it a valuable building block in the synthesis of complex molecules with potential therapeutic applications.

The Role of Fluorine in Drug Design:

The incorporation of fluorine into drug candidates can significantly impact their pharmacokinetic and pharmacodynamic properties.[14] The difluoromethoxy group, in particular, can enhance metabolic stability, improve lipophilicity, and increase binding affinity to target proteins.[1][14] The presence of the difluoromethylthio group (-SCF₂H), a related moiety, has been shown to protect against in vivo enzymatic metabolism and increase cell membrane permeability.[15]

Suzuki-Miyaura Cross-Coupling Reactions:

This compound is primarily used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[16] This reaction is a cornerstone of modern organic synthesis, allowing for the efficient construction of biaryl and other complex structures.

Diagram 2: Suzuki-Miyaura Coupling Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The electron-withdrawing nature of the fluorinated phenyl ring in this compound can influence the transmetalation step of the Suzuki-Miyaura coupling. This can necessitate careful optimization of reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent system.

Potential Therapeutic Areas:

While specific drug candidates incorporating this exact moiety are not widely reported in the public domain, the structural motifs are relevant to several therapeutic areas. For instance, fluorinated phenyl groups are found in kinase inhibitors, and the difluoromethoxy group is being explored to enhance the properties of various drug classes.[17][18]

Characterization and Quality Control

Thorough characterization of this compound is crucial to ensure its purity and structural integrity before use in sensitive synthetic applications.

Table 3: Key Analytical Techniques for Characterization

| Technique | Expected Observations and Purpose |

| ¹H NMR | The proton spectrum will show characteristic signals for the aromatic protons and the -OCF₂H proton, with coupling to the fluorine atoms. The boronic acid protons (-OH) may appear as a broad singlet and can exchange with D₂O. |

| ¹³C NMR | The carbon spectrum will show signals for the aromatic carbons, with characteristic C-F couplings. The carbon of the -OCF₂H group will also exhibit a triplet due to coupling with the two fluorine atoms. |

| ¹⁹F NMR | The fluorine spectrum is particularly informative. It will show distinct signals for the two aromatic fluorine atoms and the two fluorine atoms of the difluoromethoxy group, likely with complex coupling patterns.[19] |

| ¹¹B NMR | A single, often broad, signal is expected for the boron atom of the boronic acid. |

| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the molecule. |

| Infrared (IR) Spectroscopy | The IR spectrum will show characteristic absorption bands for O-H stretching of the boronic acid, C-F stretching, and aromatic C-H and C=C stretching vibrations. |

Conclusion

This compound is a highly functionalized building block with significant potential in the fields of medicinal chemistry and materials science. Its unique electronic properties, conferred by the difluoromethoxy and difluorophenyl moieties, offer opportunities to fine-tune the characteristics of target molecules. A thorough understanding of its chemical properties, reactivity, and, most importantly, its safe handling and storage, is paramount for its effective and responsible use in research and development. This guide provides a foundational understanding to enable scientists to leverage the potential of this versatile reagent.

References

- Jäkle, F. (2010). Boron: Organoboranes. In Encyclopedia of Inorganic and Bioinorganic Chemistry. John Wiley & Sons, Ltd.

-

The ISDSS™. (n.d.). 4 Difluoromethoxy Phenyl Boronic Acid – Safety Data Sheet (SDS) Download. Retrieved from [Link]

- Zhong, H., et al. (2022). Novel difluoromethyl-containing 1-((4-methoxy-3-(piperazin-1-yl)phenyl)sulfonyl)-1H-indole scaffold as potent 5-HT6R antagonists: Design, synthesis, biological evaluation, and early in vivo cognition-enhancing studies. Bioorganic & Medicinal Chemistry, 70, 116917.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

- Ligeour, C., et al. (2015). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. RSC Advances, 5(28), 21877-21884.

- Ferreira, R. J., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5366.

-

Angene Chemical. (2021). Safety Data Sheet: B-[3-[(3,5-Dimethoxyphenyl)methoxy]-2,6-difluorophenyl]boronic acid. Retrieved from [Link]

- Raab, C., et al. (2015). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. ACS Medicinal Chemistry Letters, 6(11), 1085-1090.

-

Thermo Fisher Scientific. (2023). Safety Data Sheet: 2,5-Difluorophenylboronic acid. Retrieved from [Link]

- Asher, S. A., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(25), 4777-4780.

-

ResearchGate. (n.d.). Drugs and agrochemicals containing a difluoromethylthio group. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Methoxyphenylboronic acid. Retrieved from [Link]

-

ResearchGate. (2022). Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation. Retrieved from [Link]

- Xia, D., et al. (2024). Spontaneous Degradation of the "Forever Chemicals" Perfluoroalkyl and Polyfluoroalkyl Substances (PFASs) on Water Droplet Surfaces. Journal of the American Chemical Society.

-

PubChem. (n.d.). 4-Fluorophenylboronic acid. Retrieved from [Link]

- Bartos, M., et al. (2023). A Review: Per- and Polyfluoroalkyl Substances—Biological Degradation. International Journal of Molecular Sciences, 24(10), 8683.

-

Colorado Arts and Sciences Magazine. (2024). Breaking bonds in 'forever chemicals'. Retrieved from [Link]

-

CSWAB. (n.d.). Research and Regulatory Advancements on Remediation and Degradation of Fluorinated Polymer Compounds. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. sdsinventory.com [sdsinventory.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. angenechemical.com [angenechemical.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.de [fishersci.de]

- 10. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 11. 2,4-Difluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 12. sites.pitt.edu [sites.pitt.edu]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. This compound [myskinrecipes.com]

- 16. Novel difluoromethyl-containing 1-((4-methoxy-3-(piperazin-1-yl)phenyl)sulfonyl)-1H-indole scaffold as potent 5-HT6R antagonists: Design, synthesis, biological evaluation, and early in vivo cognition-enhancing studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rsc.org [rsc.org]

- 19. benchchem.com [benchchem.com]

chemical structure of (4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid

An In-Depth Technical Guide to (4-(Difluoromethoxy)-3,5-difluorophenyl)boronic acid: A Keystone Building Block in Modern Medicinal Chemistry

Introduction: The Strategic Importance of Fluorinated Boronic Acids